5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a pyridine ring, and a cyclopropyl group attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclopropyl Group: This step involves the cyclopropanation of a suitable precursor, such as a styrene derivative, using reagents like diazomethane or Simmons-Smith reagent.
Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridine Ring Formation: The pyridine ring can be constructed using various methods, including the Chichibabin synthesis or the Hantzsch pyridine synthesis.
Coupling Reactions: The final step involves coupling the cyclopropyl, thiazole, and pyridine moieties using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiazol-2-amine: A simpler thiazole derivative with potential biological activity.
4-Methoxyphenylcyclopropane: A compound featuring the cyclopropyl and methoxyphenyl groups but lacking the thiazole and pyridine rings.
Pyridin-4-yl-thiazole: A compound with the pyridine and thiazole rings but without the cyclopropyl and methoxyphenyl groups.
Uniqueness
5-(2-(1-(4-Methoxyphenyl)cyclopropyl)pyridin-4-yl)-4-methylthiazol-2-amine is unique due to its combination of structural features, including the cyclopropyl group, methoxyphenyl group, pyridine ring, and thiazole ring. This combination imparts specific chemical and biological properties that are not found in simpler or structurally different analogs.
Properties
IUPAC Name |
5-[2-[1-(4-methoxyphenyl)cyclopropyl]pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-17(24-18(20)22-12)13-7-10-21-16(11-13)19(8-9-19)14-3-5-15(23-2)6-4-14/h3-7,10-11H,8-9H2,1-2H3,(H2,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCIVUYELXXNSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C3(CC3)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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